Cas no 123629-43-6 (ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 化学的及び物理的性質
名前と識別子
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- 5-Pyrimidinecarboxylic acid,4-(4-bromophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-, ethyl ester
- ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
- 5-Pyrimidinecarboxylic acid, 4-(4-bromophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-, ethyl ester
- ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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- インチ: 1S/C14H15BrN2O3/c1-3-20-13(18)11-8(2)16-14(19)17-12(11)9-4-6-10(15)7-5-9/h4-7,12H,3H2,1-2H3,(H2,16,17,19)
- InChIKey: COXDUHVXCKQHRJ-UHFFFAOYSA-N
- ほほえんだ: C1(=O)NC(C)=C(C(OCC)=O)C(C2=CC=C(Br)C=C2)N1
ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18174572-0.05g |
ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
123629-43-6 | 90% | 0.05g |
$148.0 | 2023-09-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369881-50mg |
Ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
123629-43-6 | 98% | 50mg |
¥3775.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369881-25mg |
Ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
123629-43-6 | 98% | 25mg |
¥3064.00 | 2024-08-09 |
ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 関連文献
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateに関する追加情報
Ethyl 4-(4-Bromophenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate (CAS No. 123629-43-6)
Ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a structurally complex organic compound with the CAS registry number 123629-43-6. This compound belongs to the class of pyrimidine derivatives and has gained attention in recent years due to its potential applications in drug discovery and materials science. The molecule features a tetrahydropyrimidine ring system with substituents at positions 4 and 6, as well as an ethyl ester group at position 5. The presence of a bromophenyl group at position 4 introduces unique electronic and steric properties that make this compound particularly interesting for further research.
The synthesis of ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. Recent advancements in catalytic methodologies have enabled more efficient and selective syntheses of such compounds. For instance, researchers have employed transition metal catalysts to facilitate the formation of the tetrahydropyrimidine ring system under mild conditions. These methods not only improve the yield but also reduce the environmental footprint of the synthesis process.
One of the most promising areas of application for this compound is in medicinal chemistry. The tetrahydropyrimidine framework is known to exhibit diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. Recent studies have highlighted the potential of ethyl 4-(4-bromophenyl)-6-methyl derivatives as inhibitors of specific enzymes involved in disease pathways. For example, a study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against a key enzyme associated with neurodegenerative diseases.
In addition to its pharmacological applications, CAS No. 123629-43-6 has also been explored for its role in materials science. The bromophenyl group imparts aromaticity and rigidity to the molecule, making it a candidate for use in organic electronics. Researchers have investigated its potential as a building block for constructing π-conjugated systems with applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.
Recent advancements in computational chemistry have further enhanced our understanding of the properties of this compound. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns. These studies have revealed that the ethyl ester group at position 5 plays a critical role in stabilizing the molecule's conformation and influencing its reactivity. Such findings are invaluable for designing analogs with improved biological or material properties.
In conclusion, ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 123629-43-6) is a versatile compound with significant potential across multiple disciplines. Its unique structure and functional groups make it an attractive target for both academic research and industrial applications. As ongoing studies continue to uncover new aspects of its properties and uses, this compound is poised to play an increasingly important role in advancing science and technology.
123629-43-6 (ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) 関連製品
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